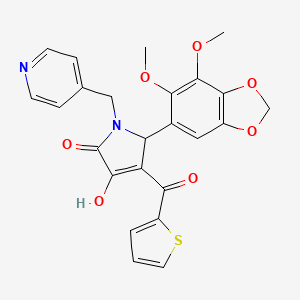![molecular formula C22H22N4O6S B11059718 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11059718.png)
2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, and thienopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.
Construction of the Thienopyridine Core: This involves the formation of the thienopyridine ring system through a series of cyclization reactions.
Final Coupling: The final step involves coupling the benzodioxole, oxadiazole, and thienopyridine moieties under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of quinones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzodioxole moiety may interact with hydrophobic pockets, while the oxadiazole ring could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine: This compound is unique due to its combination of functional groups.
1-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine: A similar compound with a different substitution pattern.
3-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine: Another similar compound with variations in the thienopyridine core.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C22H22N4O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C22H22N4O6S/c1-10-5-12(8-27-2)15-16(23)20(33-22(15)24-10)21-25-14(26-32-21)7-11-6-13(28-3)18-19(17(11)29-4)31-9-30-18/h5-6H,7-9,23H2,1-4H3 |
InChI Key |
XNPGOFCCFNUGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)CC4=CC(=C5C(=C4OC)OCO5)OC)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide](/img/structure/B11059635.png)
![Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate](/img/structure/B11059648.png)
![3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059666.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059674.png)
![2-{[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11059677.png)

![2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile](/img/structure/B11059689.png)
![6-(5-Bromothiophen-2-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059697.png)
![6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11059711.png)
![4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11059716.png)

![Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11059721.png)
![2-[(2-Methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11059729.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11059743.png)
